3-(4-oxoquinolin-1(4H)-yl)propanoic acid
Overview
Description
Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for drug discovery .
Synthesis Analysis
There are numerous synthesis protocols for the construction of quinoline and its derivatives . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis
The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of simpler, scalable, and efficient methodologies for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Scientific Research Applications
Antimicrobial Drug Development
3-Quinolin-4-one propanoic acids, including compounds like 3-(4-oxoquinolin-1(4H)-yl)propanoic acid, have shown potential in the development of new antimicrobial drugs. Their molecular similarity to fluoroquinolone antibiotics makes them a prospective scaffold for creating such drugs. Analytical methods have been developed for quality control of these active pharmaceutical ingredients, emphasizing their importance in antimicrobial drug research (Zubkov et al., 2016).
Biological Activities
Studies have synthesized derivatives of this compound and analyzed their biological properties. These compounds have demonstrated notable analgesic and diuretic properties, highlighting their potential in therapeutic applications (Ukrainets et al., 2013).
Synthetic Chemistry Advancements
Innovative synthetic methods for creating derivatives of this compound have been explored. These methods enable the production of novel compounds with potential biological activities, contributing to the advancement of synthetic chemistry (Ye et al., 2012).
Antimicrobial Activity Analysis
Research has also focused on the synthesis and antimicrobial activity of novel derivatives of this compound. These studies have contributed to understanding the antimicrobial potential of these compounds (Hassanin & Ibrahim, 2012).
Future Directions
Quinoline and its derivatives continue to be an area of active research due to their versatile applications in various fields . Future research may focus on developing more efficient synthesis methods, exploring new functionalizations, and investigating their biological and pharmaceutical activities .
Properties
IUPAC Name |
3-(4-oxoquinolin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-5-7-13(8-6-12(15)16)10-4-2-1-3-9(10)11/h1-5,7H,6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGIGXGPOOBSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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